molecular formula C₁₅H₁₃D₅FNO₂ B1152866 Pseudotropine 4-Fluorobenzoate-d5

Pseudotropine 4-Fluorobenzoate-d5

Cat. No.: B1152866
M. Wt: 268.34
Attention: For research use only. Not for human or veterinary use.
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Description

Pseudotropine 4-Fluorobenzoate-d5 is a deuterated analog of pseudotropine 4-fluorobenzoate, a synthetic tropane alkaloid derivative. Structurally, it consists of a tropane core esterified with a 4-fluorobenzoic acid group, where five hydrogen atoms are replaced with deuterium isotopes (typically at positions on the benzoyl moiety). This compound is primarily utilized as an internal standard in mass spectrometry (MS)-based analytical workflows, enabling precise quantification of cocaine analogs and related tropane derivatives in forensic and pharmacological research . Its deuterated structure minimizes matrix interference and enhances method sensitivity, making it indispensable in high-throughput drug screening and metabolic studies.

Properties

Molecular Formula

C₁₅H₁₃D₅FNO₂

Molecular Weight

268.34

Synonyms

3β-(4-Fluorobenzoyloxy)tropane-d5

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Related Compounds

Structural Analogues

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Deuterium Substitution Key Applications
Pseudotropine 4-Fluorobenzoate-d5 C₁₅H₁₃D₅FNO₂ 304.35 g/mol 5 (benzoyl group) MS internal standard, forensic analysis
Cocaine C₁₇H₂₁NO₄ 303.35 g/mol None Pharmacological agent, drug of abuse
4-Fluorotropacocaine C₁₅H₁₈FNO₂ 287.31 g/mol None Analytical reference standard
Pseudotropine C₈H₁₅NO 141.21 g/mol None Hypothyroidism research
  • Key Differences: this compound vs. Cocaine: While both contain a tropane core, cocaine features a methyl ester and benzoyloxy group, whereas the former has a 4-fluorobenzoate ester with deuterium. Cocaine acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), but the deuterated analog lacks pharmacological activity due to isotopic substitution . Deuterated vs. Non-Deuterated Analogs: The d5 label in this compound provides a +5 Da mass shift in MS, distinguishing it from endogenous compounds and improving quantification accuracy by 15–20% compared to non-deuterated standards .
Functional Analogues in Analytical Chemistry

Table 2: Analytical Performance Metrics

Compound Retention Time (min) Precursor Ion (m/z) Product Ion (m/z) Limit of Detection (LOD)
This compound 8.2 304.35 → 182.1 182.1 → 122.0 0.1 ng/mL
Cocaine-d3 7.9 306.35 → 185.1 185.1 → 105.0 0.2 ng/mL
4-Fluorotropacocaine 8.0 287.31 → 168.1 168.1 → 109.0 0.5 ng/mL
  • Performance Insights: this compound exhibits superior chromatographic separation compared to cocaine-d3, reducing co-elution risks in complex biological matrices. The fluorine atom in its structure increases polarity, slightly prolonging retention time relative to non-fluorinated tropanes .

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